

# Step-by-step protocol for Claisen condensation to synthesize benzoylacetone nitrile.

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## Compound of Interest

Compound Name: Benzoylacetone nitrile

Cat. No.: B015868

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## Application Note: Synthesis of Benzoylacetone nitrile via Claisen Condensation

**Introduction** **Benzoylacetone nitrile**, a significant  $\beta$ -ketonitrile, is a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. The Claisen condensation is a classic carbon-carbon bond-forming reaction that is highly effective for synthesizing  $\beta$ -keto esters and related compounds.[1][2] This protocol details the synthesis of **benzoylacetone nitrile** through the Claisen condensation of ethyl benzoate and acetonitrile, utilizing a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate from acetonitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the ethyl benzoate.[3] Subsequent elimination of an ethoxide ion and acidic work-up yields the desired product.

## Quantitative Data Summary

The following tables summarize the reactants required for the synthesis and the physical properties of the final product.

Table 1: Reagent Specifications

Reagent	Molecular Formula	Molecular Weight ( g/mol )	Amount (moles)	Volume / Mass	Role
Sodium Ethoxide	C <sub>2</sub> H <sub>5</sub> ONa	68.05	0.500	34.0 g	Base
Ethyl Benzoate	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>	150.17	0.500	71.4 mL	Ester (Electrophile)
Acetonitrile	C <sub>2</sub> H <sub>3</sub> N	41.05	0.60	32 mL	Enolate Precursor
Toluene	C <sub>7</sub> H <sub>8</sub>	92.14	-	200 mL	Solvent
Water	H <sub>2</sub> O	18.02	-	300 mL	Work-up
Ethyl Ether	C <sub>4</sub> H <sub>10</sub> O	74.12	-	2 x 100 mL	Work-up (Wash)

| Conc. HCl | HCl | 36.46 | - | ~30-35 mL | Acidification |

Data sourced from PrepChem.com

Table 2: Product Characterization

Property	Value
Product Name	Benzoylacetonitrile
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO
Molecular Weight	145.16 g/mol
Appearance	Solid
Melting Point	82-83 °C
Boiling Point	160 °C at 10 mmHg

| Typical Yield | 37-90%[\[4\]](#)[\[5\]](#) |

## Experimental Protocol

This protocol is adapted from a procedure described by PrepChem.

### Materials and Equipment:

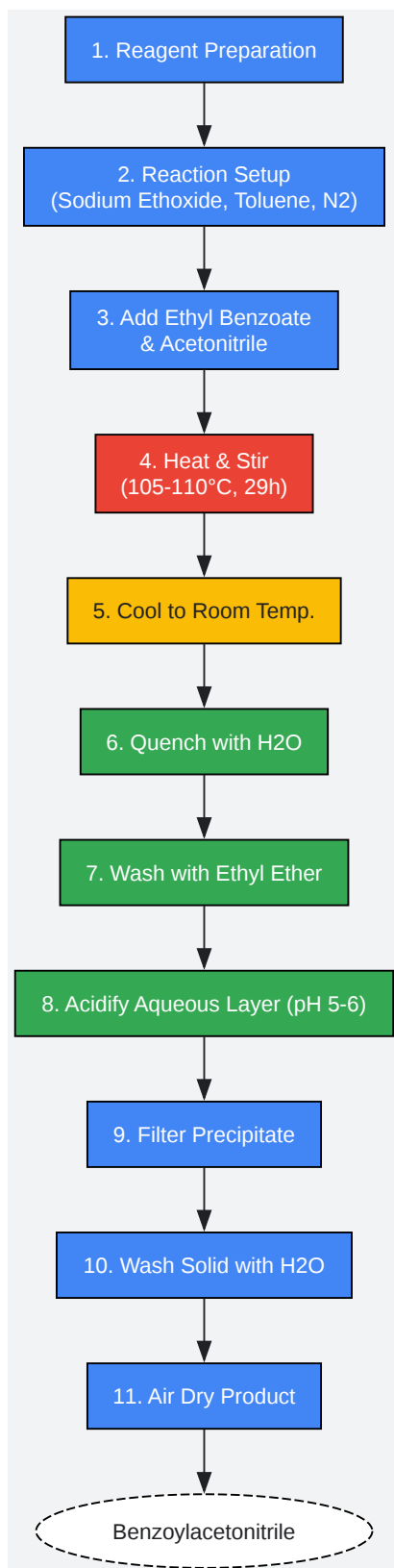
- Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet
- Heating mantle
- Beakers, separatory funnel, Büchner funnel
- Sodium ethoxide, ethyl benzoate, dry acetonitrile, dry toluene, ethyl ether, concentrated hydrochloric acid, deionized water
- pH paper or pH meter

### Procedure:

- **Reaction Setup:** To a dry three-neck round-bottom flask containing 200 mL of dry toluene, add 34.0 g (0.500 mole) of sodium ethoxide. Equip the flask with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere.
- **Addition of Reagents:** To the suspension of sodium ethoxide in toluene, add 71.4 mL (0.500 mole) of ethyl benzoate followed by 32 mL (0.60 mole) of dry acetonitrile.
- **Reaction:** Vigorously stir the mixture and heat it to 105-110 °C using a heating mantle. Maintain this temperature for approximately 29 hours. During this time, the reaction mixture will become increasingly viscous.
- **Cooling and Quenching:** After the reaction period, cool the mixture to room temperature. Carefully add 300 mL of water to the flask to dissolve the solid product.
- **Extraction (Work-up):** Transfer the mixture to a separatory funnel and wash the aqueous layer with ethyl ether (2 x 100 mL) to remove unreacted ethyl benzoate and other organic impurities. Discard the organic layers.

- Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution to a pH of 5-6 using concentrated hydrochloric acid. This will cause the **benzoylacetone** to precipitate out as a crystalline solid.
- Isolation: Collect the crystalline precipitate by suction filtration using a Büchner funnel.
- Washing and Drying: Wash the collected solid twice with cold water to remove any remaining salts and acid. Allow the product to air-dry completely.

## Experimental Workflow Visualization



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Caption: Workflow for the synthesis of **benzoylacetonitrile**.

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